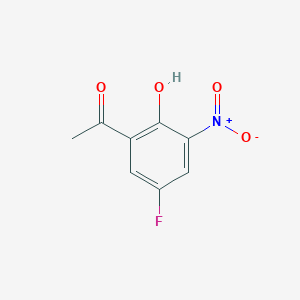

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTPUCHIOSGVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374582 | |

| Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-39-1 | |

| Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-39-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring a ketone, a hydroxyl group, and a nitro group, all attached to a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the fluorine atom is of particular significance in medicinal chemistry, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a detailed overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 87-90 °C. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 70978-39-1 | |

| Molecular Formula | C₈H₆FNO₄ | [4] |

| Molecular Weight | 199.14 g/mol | [4] |

| IUPAC Name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | [4] |

| Synonyms | 5-Fluoro-2-hydroxy-3-nitroacetophenone | [4] |

| Appearance | Solid | |

| Melting Point | 87-90 °C | |

| InChI Key | YVTPUCHIOSGVSH-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)c1cc(F)cc(c1O)=O | [4] |

Synthesis

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 5-fluoro-2-hydroxyacetophenone.[4] The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group to the ortho and meta positions, respectively. The strong activating and ortho,para-directing effect of the hydroxyl group, combined with the meta-directing effect of the acetyl group, favors the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration of 5-fluoro-2-hydroxyacetophenone

This protocol is adapted from general methods for the nitration of substituted acetophenones.[5][6] Researchers should perform a risk assessment and optimize conditions as necessary.

Materials:

-

5-fluoro-2-hydroxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 5-fluoro-2-hydroxyacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 5-fluoro-2-hydroxyacetophenone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[7] The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a key precursor for the synthesis of various heterocyclic scaffolds and other complex molecules.

Synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone

A primary application of this compound is its conversion to 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation. This amino derivative serves as a versatile building block for constructing more elaborate molecular architectures.

This protocol is derived from a procedure described in patent EP3936192A1.[8][9]

Materials:

-

This compound (CAS No. 70978-39-1)

-

Methanol (MeOH)

-

Rhodium 5% on Carbon (Rh/C) catalyst

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

Dissolve this compound (938 mg) in methanol (80 mL) in a suitable reaction vessel.[8]

-

Add 5% rhodium on carbon (72.0 mg) to the solution at room temperature.[8]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 7 hours.[8]

-

Upon completion of the reaction, remove the insoluble catalyst by filtration through a pad of Celite.[8]

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone.[8]

Caption: Workflow for the reduction of the title compound.

Role as an Intermediate in Cancer Therapeutics

A notable application of this compound is its use as a starting material in the synthesis of pyrrolopyrazole derivatives. These compounds have been identified as inhibitors of phosphatidylserine synthase 1 (PSS1), an enzyme implicated in cancer.[8][9] The synthesis of these potential anti-cancer agents highlights the importance of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis via nitration of 5-fluoro-2-hydroxyacetophenone and its subsequent conversion to the corresponding amine provide a versatile platform for the development of novel therapeutic agents, including potential treatments for cancer. The strategic incorporation of fluorine in this building block underscores the broader importance of organofluorine chemistry in modern pharmaceutical research.

References

- Google Patents. EP3936192A1 - Pyrrolopyrazole derivative.

-

Eureka | Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatics in Modern Drug Discovery. Available from: [Link].

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available from: [Link].

-

Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Available from: [Link].

-

European Patent Office. PYRROLOPYRAZOLE DERIVATIVE - EP 3936192 B1. Available from: [Link].

-

O'Hagan, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8359–8373. Available from: [Link].

- Google Patents. WO2020179859A1 - ピロロピラゾール誘導体.

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. Available from: [Link].

-

Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. (2023-04-24). Available from: [Link].

-

BIOSYNCE. 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Available from: [Link].

- Google Patents. US4536518A - Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine.

-

MySkinRecipes. 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. Available from: [Link].

- Google Patents. US8691802B2 - Stabilized compositions comprising a therapeutically active agent and an oxidizing preservative.

-

ResearchGate. Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib | Request PDF. Available from: [Link].

-

ResearchGate. How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. (2019-07-08). Available from: [Link].

-

Organic Syntheses. Acetophenone, m-nitro-. Available from: [Link].

-

Zhang, Y., et al. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR protocols, 3(2), 101323. Available from: [Link].

-

ResearchGate. (a) Different catalytic pathways in the hydrogenation of acetophenone.... | Download Scientific Diagram. Available from: [Link].

-

ResearchGate. (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone”. Available from: [Link].

-

ResearchGate. Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst | Request PDF. Available from: [Link].

-

Wiley Online Library. Transfer Hydrogenation of Flavanones and ortho- Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. Available from: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a key aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable scientific literature.

Introduction: A Versatile Building Block

This compound, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is a substituted aromatic hydroxy ketone. Its molecular architecture, featuring four distinct functional groups—a ketone, a hydroxyl group, a nitro group, and a fluorine atom—renders it a highly versatile and reactive building block in organic synthesis. The strategic placement of these groups on the phenyl ring allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective utilization in research and development.

Core Physicochemical Properties

The physical and chemical identity of a compound is fundamental to its application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 70978-39-1 | [3] |

| Molecular Formula | C₈H₆FNO₄ | [] |

| Linear Formula | FC₆H₂(OH)(NO₂)COCH₃ | |

| Molecular Weight | 199.14 g/mol | [3] |

| Appearance | Solid (e.g., powder, crystal) | [1] |

| Melting Point | 87-90 °C (literature) | |

| Boiling Point | 240.9 °C at 760 mmHg (Predicted) | [] |

| Density | 1.47 g/cm³ (Predicted) | [] |

| SMILES String | CC(=O)c1cc(F)cc(c1O)=O | |

| InChI | 1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| InChI Key | YVTPUCHIOSGVSH-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Primary Synthesis Pathway: Electrophilic Nitration

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 5-fluoro-2-hydroxy-acetophenone.[3] The presence of the activating hydroxyl group and the deactivating acetyl group on the aromatic ring directs the incoming nitro group primarily to the position ortho to the hydroxyl group and meta to the acetyl group.

Causality Behind Experimental Choices: The choice of a nitrating agent and solvent system is critical. A mixture of nitric acid and a protic acid like acetic acid is often employed to generate the nitronium ion (NO₂⁺) in situ under controlled conditions, preventing over-nitration or degradation of the starting material.[5] Dichloromethane serves as a solvent to homogenize the reaction mixture. The temperature is maintained around 40°C to ensure a sufficient reaction rate without promoting unwanted side reactions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method based on general procedures for the nitration of substituted hydroxyacetophenones.[5][6]

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 5-fluoro-2-hydroxy-acetophenone (1.0 eq) in dichloromethane.

-

Reagent Addition: Add acetic acid to the solution. Heat the mixture to a stable temperature of 40°C.

-

Nitration: Slowly add concentrated nitric acid (approx. 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 45°C. The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 40°C for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice water and stir.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Key Reactivity: Reduction of the Nitro Group

A primary application of this compound is its use as a precursor to the corresponding amine, 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This transformation is typically achieved through catalytic hydrogenation, a clean and efficient method for reducing aromatic nitro groups.

Causality Behind Experimental Choices: Catalytic hydrogenation using a noble metal catalyst (like Palladium on Carbon, Pd/C) and a hydrogen source (H₂ gas) is highly selective for the reduction of the nitro group without affecting the ketone or the aromatic ring. The catalyst provides a surface for the reaction to occur, significantly lowering the activation energy.

Caption: Key reaction of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method for the reduction of aromatic nitro compounds.

-

Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within a few hours.

-

Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.

Spectral Characterization

While specific spectra are dependent on the acquisition parameters, the key structural features of this compound would produce characteristic signals in various spectroscopic analyses.

-

¹H NMR: Protons on the aromatic ring would appear as distinct doublets or doublets of doublets due to coupling with each other and the fluorine atom. The acetyl methyl protons would be a singlet around 2.5 ppm, and the phenolic hydroxyl proton would be a broad singlet at a higher chemical shift.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ketone would be significantly downfield (around 200 ppm). Carbons attached to electronegative atoms (F, O, N) would have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ketone (around 1650-1700 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), and characteristic stretches for the C-NO₂ group (around 1530 and 1350 cm⁻¹) and the C-F bond.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 199.14, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

Substituted nitroacetophenones are crucial intermediates in the synthesis of a wide range of biologically active molecules.[7][8] this compound is no exception, serving as a valuable scaffold in medicinal chemistry.

-

Pharmaceutical Intermediates: The compound's amine derivative, obtained via nitro reduction, is a key precursor for building more complex heterocyclic structures, which are common motifs in pharmaceuticals. For instance, similar 2-hydroxy-3-nitroacetophenone structures are used to synthesize drugs like pranlukast, an anti-allergic and anti-asthma medication.[5]

-

Scaffold for Bioactive Molecules: The presence of multiple functional groups allows for sequential and site-selective modifications. This makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs, including potential anti-cancer or antimicrobial agents.[1][2] The fluoro substituent is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.[10]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT SE (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Precautionary Measures & PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.

-

-

Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is classified as a combustible solid.

Conclusion

This compound is a chemical intermediate of significant value, characterized by its well-defined physicochemical properties and versatile reactivity. Its straightforward synthesis and the presence of multiple, selectively addressable functional groups make it a powerful tool for synthetic chemists. Its primary utility lies in its role as a precursor to complex pharmaceutical and bioactive molecules, underscoring its importance in the ongoing efforts of drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards.

References

-

Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Retrieved from [Link][3]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.

-

Widersten, M., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 3-Nitroacetophenone (CAS 121-89-1) in Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Nitroacetophenone (CAS 577-59-3) in Fine Chemical Synthesis. Retrieved from [Link]

- Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

- Google Patents. (n.d.). CN104787941A - Green synthesis method of 2-hydroxy-3-nitroacetophenone.

- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.

-

PubChem - NIH. (n.d.). p-Nitroacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

-

NIH. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 6. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. ossila.com [ossila.com]

- 10. 5 -Fluoro-2 -hydroxy-3 -nitroacetophenone 98 70978-39-1 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a valuable building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, spectroscopic characterization, and potential applications.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, systematically named 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic ketone characterized by a unique substitution pattern on the phenyl ring. The presence of fluoro, hydroxyl, nitro, and acetyl functional groups imparts a distinct reactivity profile, making it a strategic precursor in the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery. The interplay of the electron-withdrawing and electron-donating properties of its substituents governs its chemical behavior and provides multiple avenues for synthetic transformations.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to understanding its reactivity and spectroscopic properties.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | [1] |

| CAS Number | 70978-39-1 | |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Melting Point | 87-90 °C | |

| Appearance | Solid | |

| InChI Key | YVTPUCHIOSGVSH-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1cc(F)cc(c1O)=O | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic nitration of 5-fluoro-2-hydroxyacetophenone.[1] The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction.

dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Synthetic pathway to this compound.

Mechanistic Insights and Experimental Rationale

The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the acetyl (-COCH₃) group is a deactivating, meta- directing group. The fluorine (-F) atom is deactivating but also ortho-, para- directing. In this specific substrate, the powerful ortho-, para- directing influence of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group is already substituted with the acetyl group. Therefore, nitration occurs at one of the ortho positions. The position C3 is sterically less hindered and electronically activated by the hydroxyl group, making it the primary site of nitration.

A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Detailed Experimental Protocol

Materials:

-

5-Fluoro-2-hydroxyacetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (or another suitable inert solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-hydroxyacetophenone in a minimal amount of glacial acetic acid or dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetophenone derivative over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with stirring.

-

The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS), comparing the data with expected values.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data from a single peer-reviewed source for this exact molecule is not available in the conducted searches, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (-COCH₃) around δ 2.5-2.7 ppm.- Two doublets in the aromatic region (δ 7.0-8.5 ppm) for the two aromatic protons, showing coupling to each other and to the fluorine atom.- A broad singlet for the phenolic hydroxyl proton (-OH), which may be downfield and its position can be concentration-dependent. |

| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) around δ 195-205 ppm.- A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to fluorine showing a large C-F coupling constant. The carbons attached to the hydroxyl and nitro groups will also show characteristic shifts. |

| FT-IR (cm⁻¹) | - A broad O-H stretching band around 3200-3500 cm⁻¹.- A strong C=O stretching band for the ketone around 1650-1680 cm⁻¹.- Asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-F stretching band around 1200-1250 cm⁻¹.- C-H stretching and bending vibrations for the aromatic ring and methyl group. |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) at m/z = 199.- A prominent fragment ion at m/z = 184 corresponding to the loss of a methyl group (M-15).- A fragment at m/z = 156 corresponding to the loss of the acetyl group (M-43).- Other fragments resulting from the loss of NO, NO₂, and other small molecules. |

Chemical Reactivity and Synthetic Applications

The diverse functional groups of this compound make it a versatile platform for a range of chemical transformations.

dot graph Reactivity_Diagram { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Reactivity map of this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone, a key intermediate for the synthesis of various heterocyclic compounds.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro and acetyl groups, can be susceptible to nucleophilic aromatic substitution (SNAᵣ) with various nucleophiles, such as amines, alkoxides, or thiolates. This allows for the introduction of a wide range of substituents at the 5-position.

-

Reactions of the Acetyl Group: The carbonyl group can undergo a variety of classical ketone reactions, including reduction to a secondary alcohol, reductive amination, and condensation reactions at the alpha-carbon.

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular scaffold.

Application in the Synthesis of Bioactive Molecules

One of the primary applications of this compound is as a precursor for the synthesis of 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. This amino derivative is a valuable building block for the construction of various heterocyclic systems, such as quinolines, quinolones, and benzodiazepines, which are common scaffolds in medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its synthesis via nitration of the readily available 5-fluoro-2-hydroxyacetophenone is a straightforward process, and its multiple functional groups offer a plethora of opportunities for further chemical modification. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of significant value to researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and other applications. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to unveil its full potential.

References

-

Amerigo Scientific. This compound (98%). [Link]

Sources

An In-depth Technical Guide to the Starting Materials for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Introduction: The Significance of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in Medicinal Chemistry

This compound is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, a nitro group, and an acetyl moiety, provides multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and acetyl groups are precursors to a wide range of chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, with a focus on the selection and preparation of the necessary starting materials.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been identified as the most logical and efficient for the laboratory-scale and potential pilot-plant scale synthesis of this compound. This guide will delve into the technical intricacies of each approach:

-

Route 1: Electrophilic Nitration of 5-Fluoro-2-hydroxyacetophenone. This is a direct and often preferred method, capitalizing on the commercial availability or straightforward synthesis of the fluorinated hydroxyacetophenone precursor.

-

Route 2: Friedel-Crafts Acylation of 4-Fluoro-2-nitrophenol. This classic carbon-carbon bond-forming reaction offers an alternative pathway, particularly when the corresponding fluoronitrophenol is a readily accessible starting material.

The following sections will provide a detailed examination of each route, including the preparation of key intermediates, step-by-step experimental protocols, and the underlying chemical principles that govern these transformations.

Route 1: Synthesis via Nitration of 5-Fluoro-2-hydroxyacetophenone

This synthetic strategy hinges on the regioselective introduction of a nitro group onto the aromatic ring of 5-fluoro-2-hydroxyacetophenone. The hydroxyl and acetyl groups are ortho, para-directing and meta-directing, respectively, which influences the position of nitration.

Core Starting Material: 5-Fluoro-2-hydroxyacetophenone

The commercial availability of 5-fluoro-2-hydroxyacetophenone makes it an attractive starting point for this route.[1][2][3][4][5][6][7][8] For researchers who prefer to synthesize this precursor in-house, two reliable methods are presented below.

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[7][9][10] In this case, 4-fluorophenyl acetate is rearranged in the presence of a Lewis acid catalyst to yield the desired product.

Caption: Synthesis of 5-Fluoro-2-hydroxyacetophenone via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate

-

Esterification: To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 eq) dropwise at 0 °C. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.

-

Reaction Monitoring: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Ester: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-fluorophenyl acetate.

-

Fries Rearrangement: The 4-fluorophenyl acetate is heated with a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), without a solvent or in a high-boiling inert solvent.

-

Temperature Control: The reaction temperature is a critical parameter to control the regioselectivity. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.

-

Quenching and Product Isolation: The reaction mixture is carefully quenched by pouring it onto ice and acidifying with HCl. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

| Reagent/Parameter | Esterification | Fries Rearrangement |

| Starting Material | 4-Fluorophenol | 4-Fluorophenyl Acetate |

| Reagent | Acetyl Chloride | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane | None or high-boiling inert solvent |

| Temperature | 0 °C to room temperature | 120-160 °C |

| Reaction Time | 1-3 hours | 2-6 hours |

| Typical Yield | >95% | 60-80% |

An alternative, multi-step synthesis commences with the more readily available p-aminophenol.[11][12] This pathway involves acetylation of both the amino and hydroxyl groups, followed by a Fries rearrangement, and finally, a diazotization-fluorination sequence (Balz-Schiemann reaction).

Caption: Multi-step synthesis of 5-Fluoro-2-hydroxyacetophenone from p-Aminophenol.

Experimental Protocol: Synthesis from p-Aminophenol

-

Acetylation: p-Aminophenol is treated with an excess of acetic anhydride to acetylate both the amine and hydroxyl functionalities.

-

Fries Rearrangement: The resulting 4-acetamidophenyl acetate is subjected to a Fries rearrangement using aluminum chloride to yield 2-acetyl-4-acetamidophenol.

-

Hydrolysis: The acetamido group is selectively hydrolyzed under acidic conditions to afford 4-amino-2-hydroxyacetophenone.

-

Diazotization and Fluorination: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HBF₄). Subsequent thermal decomposition of the diazonium tetrafluoroborate salt introduces the fluorine atom onto the aromatic ring to give the final product.

Nitration of 5-Fluoro-2-hydroxyacetophenone

With the precursor in hand, the final step is the regioselective nitration. The hydroxyl group is a strongly activating, ortho,para-directing group, while the acetyl group is a deactivating, meta-directing group. This combination of directing effects strongly favors the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group.

Experimental Protocol: Nitration [5][10][13]

-

Reaction Setup: 5-Fluoro-2-hydroxyacetophenone (1.0 eq) is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice-salt bath.

-

Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.

-

Addition: The nitrating mixture is added dropwise to the solution of the starting material, maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate.

-

Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Material | 5-Fluoro-2-hydroxyacetophenone |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ |

| Solvent | Glacial Acetic Acid or Conc. H₂SO₄ |

| Temperature | 0-5 °C |

| Reaction Time | 1-4 hours |

| Typical Yield | 70-85% |

Route 2: Synthesis via Friedel-Crafts Acylation of 4-Fluoro-2-nitrophenol

This alternative approach involves the introduction of the acetyl group onto a pre-functionalized aromatic ring using a Friedel-Crafts acylation reaction.[9][12][14][15] This method is particularly useful if 4-fluoro-2-nitrophenol is a more readily available or cost-effective starting material.

Core Starting Material: 4-Fluoro-2-nitrophenol

4-Fluoro-2-nitrophenol can be synthesized from 4-fluorophenol via electrophilic nitration.

The nitration of 4-fluorophenol will yield a mixture of isomers. The desired 4-fluoro-2-nitrophenol is typically the major product due to the directing effect of the hydroxyl group.

Caption: Synthesis of the key intermediate, 4-Fluoro-2-nitrophenol.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrophenol [13]

-

Reaction Setup: 4-Fluorophenol is dissolved in a suitable solvent, such as dichloromethane or glacial acetic acid, and cooled to a low temperature (e.g., 0 °C).

-

Nitration: A solution of nitric acid in the chosen solvent is added dropwise, maintaining the low temperature.

-

Isomer Separation: After the reaction is complete, the mixture is worked up, and the desired 4-fluoro-2-nitrophenol isomer is separated from other isomers by techniques such as fractional crystallization or column chromatography.

Friedel-Crafts Acylation of 4-Fluoro-2-nitrophenol

The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring. The hydroxyl group is activating and ortho,para-directing, while the nitro group is deactivating and meta-directing. The acylation is expected to occur at the position ortho to the hydroxyl group and meta to the nitro group.

Experimental Protocol: Friedel-Crafts Acylation

-

Catalyst Suspension: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (a stoichiometric amount is often required), is suspended in an inert solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere.[12]

-

Acylating Agent: Acetyl chloride or acetic anhydride (1.0-1.2 eq) is added to the suspension at a low temperature (0-5 °C) to form the acylium ion complex.

-

Substrate Addition: A solution of 4-fluoro-2-nitrophenol (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to proceed at a controlled temperature, often slowly warming to room temperature.

-

Work-up and Purification: The reaction is quenched by carefully adding it to ice-water. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 4-Fluoro-2-nitrophenol |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-8 hours |

| Typical Yield | 50-70% |

Conclusion: A Versatile Intermediate within Reach

The synthesis of this compound is achievable through well-established and reliable synthetic methodologies. The choice between the nitration of a pre-formed acetophenone and the Friedel-Crafts acylation of a nitrophenol will largely depend on the availability and cost of the respective starting materials. Both routes offer a high degree of control and provide access to this valuable building block for the advancement of pharmaceutical research and development. This guide has provided the in-depth technical details necessary for researchers and scientists to confidently approach the synthesis of this important compound.

References

-

Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone. [Link]

- Google Patents. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

Wikipedia. Fries rearrangement. [Link]

-

Grokipedia. Fries rearrangement. [Link]

-

CP Lab Safety. 5'-Fluoro-2'-hydroxyacetophenone, min 97%, 100 grams. [Link]

-

INDOFINE Chemical Company. 5'-FLUORO-2'-HYDROXYACETOPHENONE. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

NIST WebBook. 5-Fluoro-2-hydroxyacetophenone. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chemeo.com [chemeo.com]

- 7. 5 -Fluoro-2 -hydroxyacetophenone 98 394-32-1 [sigmaaldrich.com]

- 8. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. chem.winthrop.edu [chem.winthrop.edu]

physical and chemical properties of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Abstract

This compound is a substituted aromatic hydroxy ketone that serves as a pivotal building block in synthetic organic chemistry and medicinal research. Its trifunctional nature, featuring hydroxyl, nitro, and acetyl groups, combined with the strategic placement of a fluorine atom, makes it a highly versatile intermediate for the development of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is structurally characterized by an acetophenone core with three key substituents on the phenyl ring.[1] The fluorine atom at the 5'-position, the hydroxyl group at the 2'-position, and the nitro group at the 3'-position create a unique electronic and steric environment that dictates its reactivity and potential applications.

The presence of the fluorine atom is particularly significant in the context of drug development. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[2]

Core Physical and Chemical Properties

The compound's properties are summarized below. It typically presents as a solid, and its characteristics are well-documented by major chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 70978-39-1 | [1][3] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Linear Formula | FC₆H₂(OH)(NO₂)COCH₃ | [3] |

| Molecular Weight | 199.14 g/mol | [1][3] |

| Melting Point | 87-90 °C (lit.) | [3] |

| Purity | ≥98% (Commercially Available) | [1] |

| InChI Key | YVTPUCHIOSGVSH-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1cc(F)cc(c1O)=O | [1] |

Synthesis and Chemical Reactivity

The functionality of this compound makes it a valuable precursor for a range of chemical transformations.

Synthesis Pathway: Electrophilic Nitration

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 5-fluoro-2-hydroxy-acetophenone.[1]

Causality of the Reaction: The hydroxyl (-OH) and acetyl (-COCH₃) groups already present on the phenyl ring are ortho-, para-directing and meta-directing, respectively. However, the powerful activating and ortho-directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. The position para to the hydroxyl group is occupied by the acetyl group. Of the two available ortho positions, the one adjacent to the fluorine atom is sterically less hindered and electronically favored, leading to the formation of the 3'-nitro product.

Caption: Synthesis of this compound.

Key Reactivity: Nitro Group Reduction

A critical reaction for this molecule in drug development is the reduction of the nitro group to an amine. This transformation is most commonly achieved through catalytic hydrogenation. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, or reductive amination.

The resulting 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone is a key intermediate for building more complex molecular scaffolds.

Caption: Key reduction reaction of the nitro functional group.

Applications in Research and Drug Development

While specific applications of this compound are proprietary or in early-stage research, its utility can be inferred from its structural features and the applications of analogous compounds.

-

Scaffold for API Synthesis: Like similar substituted acetophenones, it serves as a molecular framework for building APIs.[4] The three distinct functional groups allow for sequential, controlled modifications to explore structure-activity relationships (SAR).

-

Intermediate for Heterocyclic Chemistry: The amino derivative is a prime candidate for synthesizing bicyclic heterocycles, such as chromene derivatives, which are prevalent in many biologically active compounds.[4]

-

Fragment-Based Drug Discovery (FBDD): The presence of a fluorine atom makes this molecule and its derivatives ideal for ¹⁹F-NMR screening in FBDD campaigns.[2] ¹⁹F-NMR is a sensitive technique for detecting the binding of small fragments to protein targets, helping to identify initial hits for drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (STOT SE 3).

-

Target Organs: Respiratory system.

Recommended Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.[5]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It is classified as a combustible solid (Storage Class 11).

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound.

Representative Synthesis Protocol

This protocol describes the nitration of 5-fluoro-2-hydroxy-acetophenone.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly add 5-fluoro-2-hydroxy-acetophenone to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization Workflow

To validate the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a singlet for the acetyl (-COCH₃) protons, a singlet for the hydroxyl (-OH) proton (which may be broad), and distinct doublets in the aromatic region for the two coupled aromatic protons.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with C-F coupling visible), and the methyl carbon.[9]

-

¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad), the C=O stretch of the ketone, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound by identifying the molecular ion peak [M-H]⁻ or [M+H]⁺.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physical properties, predictable reactivity, and multifunctional scaffold design provide chemists with a reliable and versatile platform for synthesizing novel compounds. Understanding its core characteristics, from synthesis to safe handling, is fundamental for any research professional aiming to leverage its full potential in their discovery programs.

References

- Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). [URL: https://www.amerigoscientific.com/5-fluoro-2-hydroxy-3-nitroacetophenone-98-2831819.html]

- Sigma-Aldrich. This compound 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/543780]

- Sigma-Aldrich. Properties of this compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/543780#product-properties]

- Sigma-Aldrich. Safety Information for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/543780#safety-and-handling]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434930010&productDescription=4%27-FLUORO-3%27-NITROACETOPHENONE+1G&vendorId=VN00032119&countryCode=US&language=en]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/680303]

- TCI Chemicals. SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/BE/en/assets/sds/F1199_EN.pdf]

- Thermo Fisher Scientific. SAFETY DATA SHEET for 3'-Nitroacetophenone. [URL: https://www.fishersci.com/msds?productName=A12155]

- ChemicalBook. This compound CAS#. [URL: https://www.chemicalbook.com/Product.aspx?cas=70978-39-1]

- Chem-Impex. 2'-Fluoro-5'-nitroacetophenone. [URL: https://www.chemimpex.com/products/2-fluoro-5-nitroacetophenone-cas-79110-05-7]

- Google Patents. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone. [URL: https://patents.google.

- Sigma-Aldrich. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone 99. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/415774]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/5-fluoro-2-hydroxy-3-nitroacetophenone-cas-70978-39-1]

- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone. [URL: https://patents.google.

- Ossila. 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1. [URL: https://www.ossila.com/products/4-fluoro-3-nitroacetophenone]

- ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [URL: https://www.researchgate.net/figure/a-1-H-NMR-b-13-C-NMR-and-c-FT-IR-spectra-of-m-nitroacetophenone_fig2_339308107]

- ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. [URL: https://www.researchgate.net/figure/13-C-NMR-spectra-of-5-fluoro-2-hydroxy-butyrophenone_fig5_265345710]

- Sigma-Aldrich. 4'-Fluoroacetophenone 99. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/f3207]

- MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [URL: https://www.mdpi.com/1420-3049/28/18/6659]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://www.avrasynthesis.com/]

- ChemicalBook. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6241031.htm]

- TSI Journals. SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. [URL: https://www.tsijournals.com/articles/synthesis-of-3halo-flvones-from-2hydroxy35-disubstituted-acetophenone.html]

Sources

- 1. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 3. 5′-氟-2′-羟基-3′-硝基乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, with a primary focus on its melting point, a critical parameter for its identification, purity assessment, and application in further synthetic endeavors. This document is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a robust understanding for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is an aromatic hydroxy ketone that serves as a valuable building block in organic synthesis.[1][2] Its trifunctional nature, featuring a ketone, a hydroxyl group, and a nitro group on a fluorinated benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. For instance, it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone through catalytic hydrogenation, a compound with potential applications in medicinal chemistry.[1]

Accurate determination of the physicochemical properties of this compound is paramount for its effective use. The melting point, in particular, is a fundamental characteristic that provides a rapid and reliable indication of a compound's identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 87-90 °C (literature) | [1] |

| CAS Number | 70978-39-1 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically available as ≥98% | [1][2] |

Synthesis and Purification: A Pathway to a Pure Sample

The primary route for the synthesis of this compound is the nitration of 5-fluoro-2'-hydroxyacetophenone.[1][2] The presence of the activating hydroxyl group and the deactivating acetyl group on the benzene ring directs the incoming nitro group to the ortho and para positions relative to the hydroxyl group. The fluorine atom at the 5'-position further influences the regioselectivity of the reaction.

Conceptual Synthesis Workflow

The synthesis process can be conceptually broken down into the following stages:

Caption: A conceptual workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Adapted from a General Nitration Procedure)

This protocol is adapted from established methods for the nitration of acetophenone derivatives and should be optimized for this specific substrate.

Materials:

-

5-Fluoro-2'-hydroxyacetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: Dissolve 5-fluoro-2'-hydroxyacetophenone in a suitable solvent like dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-fluoro-2'-hydroxyacetophenone while maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Impurities and Their Impact on Melting Point

The primary impurity in this synthesis is likely to be the starting material, 5-fluoro-2'-hydroxyacetophenone, if the reaction does not go to completion. Other potential impurities could include regioisomers formed during the nitration process. The presence of even small amounts of impurities will typically lead to a depression and broadening of the melting point range. A sharp melting point range (typically 1-2 °C) is a good indicator of high purity.

Melting Point Determination: A Cornerstone of Characterization

The determination of a precise melting point is a critical step in verifying the identity and purity of the synthesized this compound.

The Underlying Principle

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

Experimental Workflow for Melting Point Determination

Sources

solubility of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in organic solvents

An In-depth Technical Guide on the Solubility of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. An understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document delves into the theoretical principles governing the solubility of this multifaceted molecule, offering a predicted solubility profile based on its structural attributes. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers and drug development professionals to generate precise and reliable data.

Introduction

This compound is an aromatic hydroxy ketone that serves as a valuable building block in the synthesis of various biologically active compounds.[1][2][3] The strategic placement of its functional groups—a fluoro, a hydroxyl, a nitro, and an acetyl group—imparts unique chemical reactivity and physical properties. Among these properties, solubility is a critical parameter that dictates its handling, reaction kinetics, and bioavailability in potential drug formulations. This guide aims to provide a deep understanding of the factors influencing the solubility of this compound in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential before exploring its solubility. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO₄ | [1][3][4] |

| Molecular Weight | 199.14 g/mol | [1][3][4] |

| Melting Point | 87-90 °C | [4] |

| Appearance | Crystalline solid | |

| CAS Number | 70978-39-1 | [1][3][4] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

The Influence of Functional Groups on Polarity and Hydrogen Bonding

The solubility of this compound is dictated by the combined effects of its four functional groups:

-

Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This significantly contributes to the molecule's potential for interaction with polar solvents, particularly protic solvents like alcohols.

-

Acetyl Group (-COCH₃): The carbonyl (C=O) in the acetyl group is polar and can act as a hydrogen bond acceptor.[6] This enhances solubility in polar aprotic and protic solvents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient and increasing the overall polarity of the molecule.

-

Fluoro Group (-F): As the most electronegative element, fluorine is a strong electron-withdrawing group. Its effect on solubility can be complex; while it increases molecular polarity, it can also increase lipophilicity in certain contexts.[7]

Intramolecular vs. Intermolecular Hydrogen Bonding

A critical structural feature of this compound is the ortho positioning of the hydroxyl and acetyl groups. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[8][9] This internal hydrogen bond can reduce the availability of these groups to form intermolecular hydrogen bonds with solvent molecules, which may decrease its solubility in polar protic solvents compared to an isomer where such intramolecular bonding is not possible.[10][11] However, the overall polarity of the molecule remains high, suggesting favorable interactions with a range of polar solvents.

Crystal Lattice Energy

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the molecules.[12][13][14] Compounds with high melting points often have high lattice energies, which can negatively impact their solubility. The melting point of this compound (87-90 °C) is moderately high, suggesting a stable crystal lattice that will require a solvent capable of strong intermolecular interactions to disrupt it.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative solubility profile can be predicted based on its structural analysis and by drawing parallels with similarly substituted acetophenone derivatives. For instance, related nitroacetophenones are reported to be soluble in polar solvents like acetone, methanol, and hot ethanol, while having low solubility in water.[1][15]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | Capable of hydrogen bonding with the hydroxyl, nitro, and acetyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the highly polar solute. |

| Aqueous | Water | Sparingly Soluble | The presence of the aromatic ring and multiple nonpolar C-H bonds limits solubility despite the polar functional groups. The intramolecular hydrogen bond may also reduce interactions with water.[10][11] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[16][17][18]

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visually in excess is sufficient.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable reverse-phase HPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is often a good starting point for acetophenone derivatives.[10]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-